Ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate
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Overview
Description
Ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones or α-chloroketones, followed by bromination and esterification . The reaction conditions often include the use of solvents like N,N-dimethylformamide or acetonitrile, and catalysts such as palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles replacing the bromine atoms.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.
Cyclization Reactions: Formation of additional rings or fused structures.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
Ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate
- Imidazo[1,2-a]pyridines
Uniqueness
Ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C9H7Br2N3O2 |
---|---|
Molecular Weight |
348.98 g/mol |
IUPAC Name |
ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate |
InChI |
InChI=1S/C9H7Br2N3O2/c1-2-16-9(15)5-3-12-14-4-6(10)13-8(14)7(5)11/h3-4H,2H2,1H3 |
InChI Key |
WWAKFDPZLZEUCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=NC(=CN2N=C1)Br)Br |
Origin of Product |
United States |
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